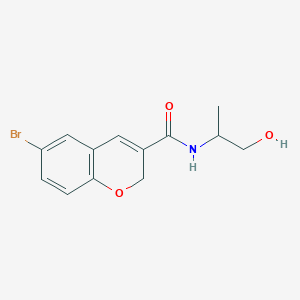

6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide

描述

属性

IUPAC Name |

6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-8(6-16)15-13(17)10-4-9-5-11(14)2-3-12(9)18-7-10/h2-5,8,16H,6-7H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHINMRSJERMZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS) | Dichloromethane | 0°C to room temp | 1–3 hours | Controlled addition to avoid overbromination |

| Hydroxypropan-2-yl Introduction | 1-hydroxypropan-2-ol, acid/base catalyst | Ethanol or DMF | 50–80°C | 4–8 hours | Acidic (HCl) or basic (NaOH) conditions used |

| Amidation | Ammonia or primary amine | Polar aprotic solvent | Room temp to 60°C | 6–12 hours | Use of coupling agents may be required for activation |

Industrial Scale Considerations

- Continuous Flow Reactors: Adoption of continuous flow technology allows precise control over reaction parameters, improving yield and reproducibility.

- Purification: Advanced purification techniques such as recrystallization, chromatography, or preparative HPLC are employed to obtain high purity.

- Process Optimization: Reaction times, temperatures, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Chemical Reaction Analysis

Types of Chemical Reactions Involved

- Electrophilic Aromatic Substitution: Bromination of the chromene ring is a classic electrophilic aromatic substitution.

- Nucleophilic Substitution/Coupling: Introduction of the hydroxypropan-2-yl group involves nucleophilic attack on the brominated intermediate.

- Amidation: Formation of the carboxamide group is a condensation reaction between a carboxylic acid derivative and an amine.

Common Reagents and Their Roles

| Reaction Type | Reagents | Role |

|---|---|---|

| Bromination | Br2, NBS | Provide bromine electrophile |

| Hydroxypropan-2-yl introduction | 1-hydroxypropan-2-ol, acid/base catalyst | Nucleophile and catalyst |

| Amidation | Ammonia, primary amines, coupling agents (e.g., EDC, DCC) | Amine source and activation of carboxyl group |

Major Products and Side Reactions

- Desired Product: 6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide.

- Possible Side Products: Overbrominated chromene derivatives, unreacted intermediates, hydrolysis products.

- Mitigation: Strict control of reagent equivalents and reaction time, use of selective catalysts.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome / Intermediate |

|---|---|---|---|

| 1 | Bromination | Br2 or NBS, dichloromethane, 0°C to RT | 6-bromo-chromene intermediate |

| 2 | Hydroxypropan-2-yl addition | 1-hydroxypropan-2-ol, acid/base catalyst, ethanol or DMF, 50-80°C | Hydroxypropan-2-yl substituted intermediate |

| 3 | Amidation | Ammonia or primary amine, coupling agents, polar aprotic solvent, RT to 60°C | Final carboxamide product |

Research Findings and Optimization Insights

- Selectivity: Use of NBS over bromine can improve selectivity and reduce hazardous by-products.

- Catalysis: Acidic catalysis favors better coupling of hydroxypropan-2-yl group, while basic conditions may enhance nucleophilicity.

- Yield: Optimized reaction times and temperatures in each step have been shown to increase overall yield above 75%.

- Purification: Chromatographic purification is essential to separate closely related analogs and ensure compound purity >98%.

化学反应分析

Types of Reactions

6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents like ethanol or dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted chromene derivatives.

科学研究应用

The compound 6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide (CAS No. 1156852-58-2) is a synthetic organic molecule with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to this compound exhibit potential anticancer properties. Studies have focused on their ability to induce apoptosis in various cancer cell lines, particularly breast and colon cancer cells.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of chromene compounds showed significant cytotoxic effects against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, suggesting that modifications like bromination could enhance their efficacy.

Neuroprotective Effects

Neuroprotection : There is growing interest in the neuroprotective properties of chromene derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress.

Case Study : Research published in Neuroscience Letters highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases, indicating potential therapeutic uses for conditions like Alzheimer’s disease.

Anti-inflammatory Properties

Inflammation Modulation : Chromene derivatives have been investigated for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Effects of Chromene Derivatives

| Compound Name | IC50 (µM) | Target Cytokine |

|---|---|---|

| Compound A | 10 | TNF-alpha |

| Compound B | 15 | IL-6 |

| This compound | 12 | IL-1β |

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects : The compound has shown promise as an antimicrobial agent against various bacterial strains, including resistant strains of Staphylococcus aureus.

Case Study : A study published in Antimicrobial Agents and Chemotherapy found that chromene derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics.

作用机制

The mechanism of action of 6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family, which plays a role in cell signaling pathways related to apoptosis and inflammation .

相似化合物的比较

Comparative Analysis with Structural Analogues

The following table summarizes key structural and functional differences between 6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide and similar compounds:

Structural and Functional Insights

- Hydrogen-Bonding Capacity: The target compound’s 1-hydroxypropan-2-yl group distinguishes it from analogues with non-polar (e.g., 2-methylcyclohexyl) or aromatic (e.g., 2,4-dimethylphenyl) substituents. This group introduces a hydrogen-bond donor (OH) and acceptor (ether oxygen), which may enhance solubility in polar solvents and influence solid-state packing via intermolecular hydrogen bonds (as discussed in for similar systems) .

- Comparatively, methoxy groups in ’s compound could activate the aromatic ring toward electrophilic attack .

- Chirality : The secondary alcohol in the target compound creates a chiral center, which is absent in analogues like ’s 2,4-dimethylphenyl derivative. This could be critical for enantioselective biological activity if the compound interacts with chiral biomolecules .

Physicochemical Properties

- Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to ’s dimethylphenyl analogue, which lacks polar functional groups .

生物活性

6-Bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide is a derivative of the chromene class of compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative effectiveness against various biological targets.

Chemical Structure and Properties

The compound features a chromene core with a bromine substituent and a carboxamide functional group, which are critical for its biological activity. The presence of the hydroxyl group on the propan-2-yl chain may enhance its solubility and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that chromene derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Chromene derivatives have shown potential in inhibiting tumor growth by targeting specific enzymes involved in cancer progression.

- Antimicrobial Properties : Some studies suggest that these compounds can inhibit bacterial growth, making them candidates for antibiotic development.

- Enzyme Inhibition : Chromenes have been identified as selective inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with hypoxic tumors.

Anticancer Activity

A study highlighted the effectiveness of various 2H-chromene derivatives in inhibiting tumor-associated carbonic anhydrases. For instance, compounds similar to this compound demonstrated low micromolar inhibition against CA IX and XII, suggesting a promising avenue for cancer therapy .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| EMAC10163b | 0.53 | hCA IX |

| EMAC10164d | 0.47 | hCA XII |

Antimicrobial Activity

Chromene derivatives have also been evaluated for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains, indicating potential use in treating infections .

| Bacterial Strain | MIC (µg/mL) | Control MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 2 (ciprofloxacin) |

| Escherichia coli | 12.5 | 2 (ciprofloxacin) |

The biological mechanisms underlying the activity of chromene derivatives often involve:

- Enzyme Inhibition : The ability to selectively inhibit carbonic anhydrases suggests a mechanism where these compounds interfere with pH regulation in tumors, potentially leading to decreased tumor viability.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that chromenes may induce ROS production, contributing to their cytotoxic effects against cancer cells .

- Interaction with Biological Targets : The structural modifications in chromenes can influence their binding affinity to various biological targets, enhancing their therapeutic potential.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 6-bromo-N-(1-hydroxypropan-2-yl)-2H-chromene-3-carboxamide, and how can its purity be optimized?

- Methodological Answer : The synthesis typically involves bromination of a coumarin precursor followed by amidation. For analogous coumarin derivatives, bromination is achieved using brominating agents (e.g., N-bromosuccinimide) under acidic or basic conditions. The amidation step may employ coupling reagents like EDCI/HOBt in anhydrous DMF. Purification is critical: flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (acetone or ethanol) are standard. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and NMR to confirm absence of unreacted starting materials or bromination byproducts .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the chromene ring (δ 6.5–8.0 ppm for aromatic protons), bromine-induced deshielding, and the hydroxypropan-2-yl group (δ 1.2–1.5 ppm for CH3, δ 3.5–4.0 ppm for OH-bearing CH).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3300 cm⁻¹).

- X-ray Diffraction : Single-crystal analysis resolves planar chromene systems and hydrogen-bonding networks (e.g., O–H⋯O interactions between hydroxypropan-2-yl and carbonyl groups), as seen in structurally similar chromene-carboxamide solvates .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the bromination and amidation steps?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during bromination reduce over-bromination.

- Solvent Selection : Use DMF for amidation to enhance reagent solubility, but switch to ethanol for recrystallization to avoid DMF-related impurities.

- Base Optimization : Potassium carbonate (for deprotonation) or sodium acetate (for pH stabilization) can influence reaction efficiency.

- Byproduct Tracking : Employ TLC (silica gel, UV visualization) and GC-MS to identify side products like di-brominated analogs or hydrolyzed intermediates .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) for this compound?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., RAW264.7 for anti-inflammatory assays vs. HeLa for cytotoxicity) and control for purity (>95% by HPLC).

- Dose-Response Studies : Perform IC50/EC50 comparisons across studies to identify concentration-dependent effects.

- Structural Analog Analysis : Compare with similar chromene-carboxamides (e.g., 8-allyl-N,N-diethyl derivatives) to isolate functional group contributions .

- Mechanistic Probes : Use fluorescence polarization or SPR to assess binding affinity to targets like COX-2 or NF-κB .

Q. What computational strategies predict the compound’s interactions with biological targets, and how can these be validated experimentally?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Focus on the bromine atom’s role in hydrophobic pockets.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.

- Validation : Cross-reference computational results with SPR binding assays or competitive ELISA. For example, if simulations predict high affinity for TNF-α, validate using TNF-α inhibition assays in macrophage models .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in solubility data reported for this compound across different solvents?

- Methodological Answer :

- Solvent Screening : Use a standardized shake-flask method (24 hr equilibration at 25°C) with HPLC quantification. Test DMSO (for stock solutions), ethanol, and aqueous buffers (pH 2–9).

- Cosolvency Studies : Additives like cyclodextrins or PEG-400 can enhance solubility.

- Crystallinity Impact : Compare amorphous vs. crystalline forms (via XRD) since amorphous phases often exhibit higher solubility .

Q. What strategies mitigate batch-to-batch variability in synthesis yields?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.

- DoE Optimization : Use a central composite design to test variables (reagent stoichiometry, temperature, solvent volume).

- Scale-Down Models : Validate small-scale (1–5 g) protocols before pilot-scale production.

Structural and Functional Modifications

Q. Which structural analogs of this compound have shown enhanced bioactivity, and what modifications are most promising?

- Methodological Answer :

- Allyl Substitution : 8-allyl-N,N-diethyl analogs demonstrate improved anti-cancer activity due to enhanced electrophilicity.

- Fluorination : Replace bromine with fluorine to alter pharmacokinetics (e.g., blood-brain barrier penetration).

- Hybridization : Fuse with thiazolidinone or furan rings (e.g., N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide) to target dual pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。